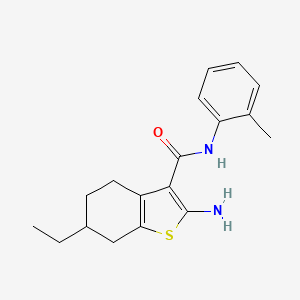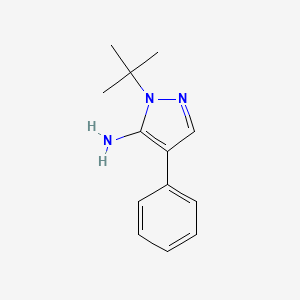
2-Isopropylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The papers provided do not directly address the synthesis of 2-isopropylpiperidine hydrochloride but offer related synthetic methods that could be adapted. For instance, the first paper discusses the use of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry, which could potentially be applied to the synthesis of complex piperidine derivatives . The third paper presents a catalyst-free method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride, which demonstrates the potential for high-yield and chemoselective synthesis of N-heterocycles .
Molecular Structure Analysis
While the molecular structure of 2-isopropylpiperidine hydrochloride is not analyzed in the papers, the second paper does explore the structure-activity relationship of beta-adrenergic blocking agents, which could provide insights into the conformational requirements for biological activity in related piperidine compounds .
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-isopropylpiperidine hydrochloride but do describe chemical reactions that are relevant to the field of heterocyclic chemistry. The first paper highlights the utility of 2-bromo-6-isocyanopyridine in multicomponent reactions, which could be a useful approach for modifying piperidine structures . The third paper's transition-metal-free amination method could also be relevant for introducing amino groups into piperidine rings .
Physical and Chemical Properties Analysis
None of the papers directly discuss the physical and chemical properties of 2-isopropylpiperidine hydrochloride. However, the methodologies and compounds discussed in the papers could provide a foundation for predicting and analyzing the properties of similar compounds. For example, the stability and reactivity of the isocyanide used in the first paper might inform the stability of related piperidine compounds . The beta-adrenergic blocking activity of compounds in the second paper could suggest potential pharmacological properties of structurally similar piperidines .
Applications De Recherche Scientifique
Photodimerization and Host-Guest Chemistry
One notable application involves the stereoselective photodimerization reactions facilitated by host-guest chemistry. For example, the complexation with cucurbit[7]uril (CB[7]) mediates the photodimerization of 2-aminopyridine derivatives in water, leading to the formation of specific isomers. This process highlights the compound's role in facilitating controlled chemical reactions in aqueous solutions, offering insights into molecular recognition and self-assembly processes (Wang, Yuan, & Macartney, 2006).
Electrophoresis and Bioanalytical Applications
In bioanalytical chemistry, derivatives of 2-isopropylpiperidine have been used to improve two-dimensional gel electrophoresis (2-DE) techniques. A novel reduction and alkylation step using tris(2-carboxyethyl)phosphine hydrochloride and vinylpyridine, respectively, effectively eliminates basic end streaks in 2-DE, enhancing the resolution and identification of proteins (Bai, Liu, & Witzmann, 2005).
Cytotoxicity and Anticancer Research
The cytotoxic properties of isomeric dichlorobis(2-phenylazopyridine)ruthenium(II) complexes were investigated, revealing significant differences in their effectiveness against tumor cell lines. This research underscores the potential of 2-isopropylpiperidine derivatives in developing new anticancer agents and understanding the structure-activity relationships in medicinal chemistry (Velders et al., 2000).
Luminescent Probes and Sensors
A uranyl organic framework containing 2-isopropylpiperidine derivatives demonstrated high selectivity and sensitivity as a bifunctional luminescent probe for detecting Fe3+ ions and tetracycline hydrochloride. This application is crucial for environmental monitoring and the development of sensors for detecting contaminants and antibiotics in water sources (Wang et al., 2019).
Antimicrobial Agent Synthesis
Research on the N-formylation of N-isopropylpiperazine for synthesizing antimicrobial agents highlights the compound's role in creating novel therapeutics. This synthesis pathway contributes to the pharmaceutical industry by providing new strategies for combating microbial resistance (Patel & Park, 2015).
Propriétés
IUPAC Name |
2-propan-2-ylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)8-5-3-4-6-9-8;/h7-9H,3-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPVBLJPGKPNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpiperidine hydrochloride | |
CAS RN |
1177339-95-5 |
Source


|
| Record name | 2-(propan-2-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)


![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)
![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)
![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

